Benzyl 2-aminoquinoline-6-carboxylate

Overview

Description

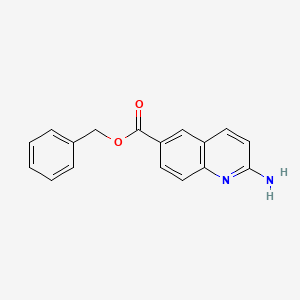

Benzyl 2-aminoquinoline-6-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The compound features a quinoline core with an amino group at the 2-position and a carboxylate group at the 6-position, along with a benzyl group attached to the carboxylate.

Preparation Methods

Three-Step Synthesis from 6-Quinolinecarboxylic Acid

The most widely documented approach involves a three-step sequence starting from commercially available 6-quinolinecarboxylic acid, as detailed by Couturier et al.. This method prioritizes safety and scalability, making it suitable for industrial applications.

Step 1: Esterification to Benzyl 6-Quinolinecarboxylate

The first step involves esterifying 6-quinolinecarboxylic acid with benzyl alcohol under acidic conditions. While the exact reagents are not explicitly stated in the cited sources, analogous procedures typically employ thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) as coupling agents. The benzyl ester formation is critical for subsequent functionalization, as the ester group stabilizes the intermediate during oxidation and amination.

Step 2: Oxidation to Quinoline N-Oxide

The benzyl ester derivative is oxidized to the corresponding N-oxide using a mild oxidizing agent such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂). This step introduces reactivity at the 2-position of the quinoline ring, enabling nucleophilic substitution. The N-oxide intermediate is highly hygroscopic and requires careful handling under anhydrous conditions.

Step 3: Amination via Buffered Ammonium Chloride System

The final and most innovative step involves converting the N-oxide to the 2-aminoquinoline derivative. Traditional methods using gaseous ammonia or ammonium hydroxide posed safety risks and inconsistent yields. Couturier et al. developed a buffered system combining triethylamine (Et₃N) and ammonium chloride (NH₄Cl) in 1,2-dichloroethane. This approach achieves a 55–60% yield while eliminating hazards associated with volatile ammonia.

Table 1: Reaction Conditions for Three-Step Synthesis

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl alcohol, SOCl₂ | Reflux | 12–24 | 85–90 |

| 2 | mCPBA, CH₂Cl₂ | 0–25°C | 4–6 | 92 |

| 3 | Et₃N, NH₄Cl, DCE | -10–25°C | 8–16 | 55 |

Alternative Route via Imidoylative Sonogashira Coupling

A modular three-component synthesis, initially designed for 4-aminoquinolines, was adapted for 2-aminoquinoline derivatives. Although less direct, this method offers flexibility in introducing substituents:

One-Pot Coupling and Cyclization

Bromoaniline derivatives react with alkynes and isocyanides under palladium catalysis (Pd₂(dba)₃/Xantphos) in dimethylformamide (DMF). The reaction proceeds via imidoylative Sonogashira coupling, followed by acid-mediated cyclization. While this method primarily targets 4-aminoquinolines, modifying the substituent positions could yield the 2-amino isomer.

Key Limitations :

- Requires precise control of regioselectivity.

- Lower yields (~35–40%) compared to the three-step method.

Friedländer Synthesis Variants

Although excluded from primary recommendations due to scalability issues, Friedländer condensation remains a historical route. Aniline derivatives condense with ketones or aldehydes in acidic or basic media to form the quinoline core. Subsequent functionalization at the 2- and 6-positions introduces the amino and benzyl ester groups, respectively.

Comparative Analysis of Methods

Table 2: Advantages and Disadvantages of Preparation Routes

| Method | Yield (%) | Scalability | Safety Profile |

|---|---|---|---|

| Three-Step Synthesis | 55–60 | High | Excellent |

| Sonogashira Coupling | 35–40 | Moderate | Moderate |

| Friedländer Condensation | 30–45 | Low | Poor |

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-aminoquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Benzyl 2-aminoquinoline-6-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-aminoquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of nucleic acids or proteins in microbial cells . As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Chloroquine: An antimalarial drug with a similar quinoline structure.

Quinine: Another antimalarial compound with a quinoline core.

Mefloquine: A quinoline derivative used to treat and prevent malaria.

Uniqueness

Benzyl 2-aminoquinoline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group and the amino and carboxylate groups at specific positions on the quinoline ring allows for unique interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Benzyl 2-aminoquinoline-6-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities and therapeutic potential. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a quinoline core with an amino group at the 2-position and a carboxylate group at the 6-position, along with a benzyl group attached. Quinoline derivatives are widely recognized for their roles in pharmacology, particularly in the development of antitumor, antimicrobial, and anti-inflammatory agents.

Target Interactions

this compound interacts with various biological targets, including enzymes and proteins involved in critical cellular processes. Its mechanism of action involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial for signal transduction pathways. This inhibition can disrupt cellular signaling and affect processes such as proliferation and apoptosis.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, thereby affecting cellular responses to stress and metabolic changes.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

- Antitumor Activity : Research indicates that this compound may act as an antitumor agent by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. This antimicrobial activity suggests potential applications in treating infections .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is beneficial in various inflammatory diseases .

Case Studies

-

Antitumor Efficacy

A study evaluated the effects of this compound on cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent . -

Antimicrobial Activity

In vitro assays tested the compound against several bacterial strains. The findings revealed that it exhibited substantial antibacterial activity, particularly against Gram-positive bacteria, highlighting its therapeutic potential in infectious diseases . -

Inflammation Modulation

Experimental models demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses .

Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Dosage Effects and Metabolic Pathways

The biological effects of this compound are dosage-dependent:

- Low Doses : May enhance cell proliferation and exhibit anti-inflammatory effects.

- High Doses : Can lead to cytotoxicity and organ damage due to excessive inhibition of critical pathways.

The compound also interacts with metabolic pathways, influencing energy production and cellular respiration by affecting key enzymes involved in glycolysis and the tricarboxylic acid cycle.

Q & A

Q. Basic: What are the recommended synthetic routes for Benzyl 2-aminoquinoline-6-carboxylate?

Methodological Answer:

The synthesis typically involves constructing the quinoline core followed by functionalization. A common approach includes:

Quinoline Formation : Start with a cyclization reaction (e.g., Skraup or Doebner-Miller synthesis) to generate the quinoline backbone.

Amino Group Introduction : Use nitration/reduction or direct amination at the 2-position. For regioselective amination, protecting groups may be required to avoid side reactions at other positions.

Benzyl Esterification : React the 6-carboxylic acid derivative with benzyl chloride (or benzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl ester .

Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Validate purity via HPLC (>95%) and confirm structure via ¹H/¹³C NMR and HRMS .

Q. Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

Optimization requires a Design of Experiments (DoE) approach:

Variable Screening : Test temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst (e.g., DMAP for esterification), and stoichiometry (benzyl chloride:carboxylic acid ratio).

Response Surface Methodology (RSM) : Use central composite design to model interactions between variables. For example, higher temperatures may accelerate esterification but increase side reactions (e.g., benzyl group migration).

Kinetic Analysis : Monitor reaction progress via in situ FTIR or LC-MS to identify rate-limiting steps. Adjust residence time or catalyst loading accordingly .

Contradiction Resolution : If yield plateaus despite optimization, investigate competing pathways (e.g., hydrolysis of the benzyl ester under acidic conditions) using mechanistic studies (isotope labeling, DFT calculations) .

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Based on analogous quinoline derivatives (e.g., methyl 2-acetamidoquinoline-6-carboxylate):

Hazard Classification : Likely acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose of as hazardous waste.

Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Conduct stability studies to assess decomposition risks (e.g., benzyl ester hydrolysis under humid conditions) .

Q. Advanced: How can spectral data contradictions (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

Purity Verification : Confirm sample homogeneity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities causing signal splitting .

Solvent/Isotope Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts. Compare experimental ¹H shifts with DFT-predicted values (Gaussian or ORCA software) .

Tautomerism Analysis : For aminoquinolines, evaluate potential tautomeric forms (e.g., imine-enamine equilibria) using variable-temperature NMR or IR spectroscopy .

Q. Basic: What characterization techniques are essential for validating the compound’s structure?

Methodological Answer:

Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The benzyl ester’s methylene protons (~5.3 ppm) and aromatic protons (quinoline core) are diagnostic .

- FTIR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and amino group (N-H stretch ~3400 cm⁻¹).

Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.

X-ray Crystallography : If single crystals are obtainable, resolve the structure to confirm regiochemistry and hydrogen-bonding networks .

Q. Advanced: How can computational modeling guide the design of derivatives for biological screening?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Prioritize derivatives with improved binding affinity scores.

ADMET Prediction : Employ SwissADME or ADMETLab to predict solubility, metabolic stability, and toxicity. Optimize logP (target 2–3) by modifying the benzyl or amino groups .

QSAR Analysis : Build regression models correlating structural descriptors (e.g., Hammett σ values, molar refractivity) with biological activity. Validate with leave-one-out cross-validation .

Q. Basic: What are common pitfalls in synthesizing benzyl-protected quinoline derivatives?

Methodological Answer:

Ester Hydrolysis : Avoid aqueous workup under acidic/basic conditions. Use mild quenching (e.g., saturated NH₄Cl) and dry solvents.

Byproduct Formation : Monitor for N-benzylation (if the amino group is unprotected) via TLC. Introduce orthogonal protecting groups (e.g., Fmoc for amines) .

Scale-Up Challenges : Optimize stirring efficiency and heat transfer to maintain yield at larger scales (≥10 g). Consider flow chemistry for exothermic steps .

Properties

IUPAC Name |

benzyl 2-aminoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c18-16-9-7-13-10-14(6-8-15(13)19-16)17(20)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFYVHYVYNIJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)N=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465195 | |

| Record name | Benzyl 2-aminoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863492-35-7 | |

| Record name | Benzyl 2-aminoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.